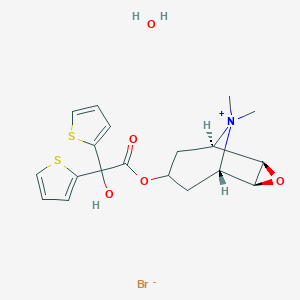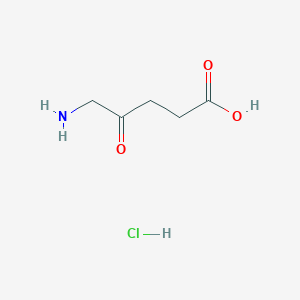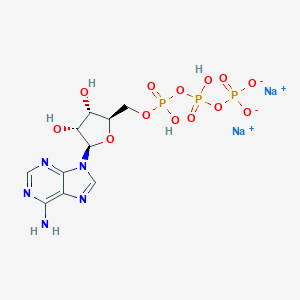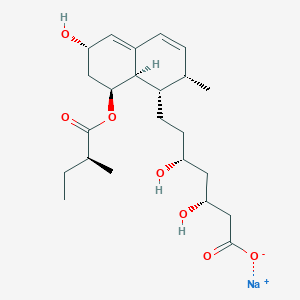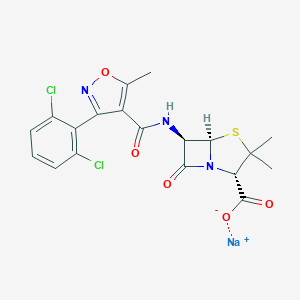
Dicloxacillin sodium
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of dicloxacillin sodium and related compounds, such as flucloxacillin, involves complex chemical processes designed to introduce a side chain into the penicillin nucleus, which confers resistance to penicillinase enzymes. This modification significantly broadens the drug's spectrum of activity against resistant bacterial strains. The synthesis typically involves acylating the 6-APA (6-aminopenicillanic acid) core with specific precursors to introduce the isoxazolyl side chain, crucial for its antibacterial activity and resistance to bacterial penicillinase.
Molecular Structure Analysis
Dicloxacillin sodium's molecular structure features a beta-lactam ring and a thiazolidine ring, characteristic of all penicillins, but with a unique isoxazolyl side chain that confers resistance to penicillinase. This structural modification is critical for its activity against penicillinase-producing Staphylococcus aureus strains. The sodium salt form enhances its water solubility, making it more readily absorbable when administered orally.
Chemical Reactions and Properties
Dicloxacillin sodium, like other beta-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of bacterial cell wall peptidoglycan, leading to cell lysis. It is stable in acidic environments, allowing for effective oral dosing. The presence of the isoxazolyl side chain prevents inactivation by staphylococcal penicillinase, distinguishing it from other penicillins.
Physical Properties Analysis
As a sodium salt, dicloxacillin sodium is more soluble in water than its acid counterpart, facilitating its absorption and distribution in the body when administered orally. Its physical state at room temperature is typically a white to off-white crystalline powder.
Chemical Properties Analysis
Dicloxacillin sodium is acid-stable, allowing it to resist degradation in the stomach and ensuring its efficacy as an orally administered antibiotic. Its spectrum of activity is primarily against Gram-positive organisms, particularly Staphylococcus aureus, including strains that produce penicillinase.
- Flucloxacillin: A Review of Characteristics, Properties and Analytical Methods discusses characteristics and analytical methods for flucloxacillin, a compound related to dicloxacillin, highlighting the importance of quality control and the battle against microbial resistance.
- Synthesis and Characterization of Coordination Behavior of Diclofenac Sodium Drug Toward Hg(II), Pb(II), and Sn(II) Metal Ions provides insights into the chemical properties and reactivity of diclofenac sodium, another sodium salt-based drug, which can be relevant for understanding similar sodium salt formulations like dicloxacillin sodium.
Wissenschaftliche Forschungsanwendungen
Potent Antibiotic Properties : It is useful for treating penicillin G resistant Staphylococcus aureus and gram-positive aerobic cocci due to its potent antibiotic properties, with a high yield of 70.54% (Yu, Zhang, Wan, & Xiao, 2021).
Formulation in Floating Tablets : The F3 formulation with HPMC K 100M demonstrates the highest drug release and maximum floating time, making it a promising formulation for treating bacterial infections (Chinthaginjala et al., 2019).
Treatment of Pyo-inflammatory Diseases : It is effective in treating pyo-inflammatory diseases caused by multiresistant staphylococci, with over 80% patient satisfaction observed (Fomina et al., 1982).
Safe and Effective in Healthy Volunteers : In healthy Chinese volunteers, dicloxacillin is safe and effective for treating various gram-positive bacteria, showing no significant drug accumulation or serious adverse events (Wu et al., 2015).
Treatment of Acute Pneumonia : Sodium dicloxacillin capsules are highly effective in treating acute pneumonia, without toxic effects on organs or peripheral blood, though less effective in chronic pneumonia treatment (Zamotaev et al., 1976).
Effectiveness in Pediatric Patients : It has shown higher clinical and antibacterial effectiveness than phenoxymethol penicillin potassium in treating streptococcal tonsillitis and pharyngitis in pediatric patients (Aronovitz, Morgan, & Spitzer, 1968).
Use in Cardiosurgery Patients : It effectively treats and prevents postoperative purulent complications in cardiosurgical patients, without significant liver complications (Khaimova et al., 1980).
Synergistic Antibacterial Effect : The dicloxacillin-hetacillin combination exhibits a synergistic antibacterial effect against β-lactamase-producing gram-negative bacteria (Renzini, Ravagnan, & Oliva, 1973).
Pharmacologic Comparisons : Dicloxacillin shows higher blood levels than cloxacillin, with similar in vitro activity against common gram-positive pathogens, but lower pharmacologic activity than oxacillin (Gravenkemper, Bennett, Brodie, & Kirby, 1965).
Interaction with Copper Acetate : When combined with copper acetate, dicloxacillin sodium forms a green complex, modifiable by ascorbic acid (vitamin C) (Kumar, Reddy, & Venkatesh, 2017).
Optimal Dosing Regimen : The optimal oral dosing regimen is identified as 2,000 mg per day, either 250 mg every 6 hours or 500 mg every 6 hours, for treating MSSA (Yu et al., 2017).
Floating Tablets Formulation : Dicloxacillin sodium floating tablets prepared by wet granulation method show satisfactory drug release and stability, with formulation F14 being the best for over 12 hours of floating time (Pavan et al., 2014).
Degradation Products Analysis : Degradation products in bulk drug and pharmaceutical dosage forms have been identified and characterized for improved stability studies (Raj et al., 2007).
Transfer into Human Milk : Dicloxacillin does transfer into breast milk at low levels, warranting caution for infants with hypersensitivity to penicillins (Muysson et al., 2020).
RP-HPLC Analysis Method : A selective, simple, and accurate RP-HPLC method has been developed for analyzing dicloxacillin sodium in the presence of its degradants (Zhang, 2004).
Stability in Polypropylene Syringes : When stored in polypropylene syringes, dicloxacillin sodium oral suspension has a shorter stability period, degrading more rapidly at higher temperatures (Sylvestri, Makoid, & Adams, 1987).
Effect of Sex on Blood Serum Levels : In dogs, monobasic penicillins show blood serum level variations based on sex, while amphoteric penicillins like dicloxacillin show no such correlation (Poole, 1970).
Dynapen Efficacy : Dynapen, a form of dicloxacillin, is effective for treating penicillinase-producing staphylococcal infections and other gram-positive caecal infections (Annals of Pharmacotherapy, 1968).
Safety And Hazards
Dicloxacillin Sodium may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray . It is also advised to wear protective gloves/protective clothing/eye protection/face protection/hearing protection .
Eigenschaften
IUPAC Name |
sodium;(2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O5S.Na/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);/q;+1/p-1/t13-,14+,17-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOMMGAFBINOJY-SLINCCQESA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N3NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3116-76-5 (Parent) | |
| Record name | Dicloxacillin sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60187861 | |
| Record name | Dicloxacillin sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium dicloxacillin | |
CAS RN |
343-55-5, 13412-64-1 | |
| Record name | Dicloxacillin sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dicloxacillin sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium [2S-(2α,5α,6β)]-6-[[[3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.859 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]amino]-3,3-dimethyl-7-oxo-, sodium salt, hydrate (1:1:1), (2S,5R,6R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.945 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICLOXACILLIN SODIUM ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CKS6MOL6Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





